molecular formula C21H28N6O2 B12243299 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine

Cat. No.: B12243299
M. Wt: 396.5 g/mol
InChI Key: YQQHBYWSFXNGJK-UHFFFAOYSA-N
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Description

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tert-butyl group: This step often involves alkylation reactions under basic conditions.

    Formation of the pyrazole ring: This can be synthesized through condensation reactions involving hydrazines and diketones.

    Coupling of the piperidine ring: This step may involve nucleophilic substitution reactions to attach the piperidine moiety to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Materials Science: The unique structure of this compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: This compound could be used as a tool to study various biological processes, particularly those involving the pathways it targets.

Mechanism of Action

The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C21H28N6O2/c1-21(2,3)17-13-27-18(22-17)5-6-19(24-27)29-14-15-7-11-26(12-8-15)20(28)16-9-10-25(4)23-16/h5-6,9-10,13,15H,7-8,11-12,14H2,1-4H3

InChI Key

YQQHBYWSFXNGJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NN(C=C4)C

Origin of Product

United States

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